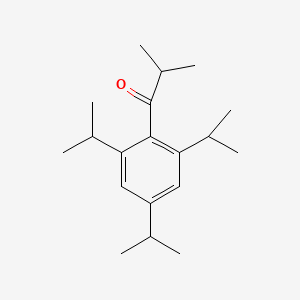
2-Methyl-1-(2,4,6-triisopropyl-phenyl)-propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2,4,6-triisopropyl-phenyl)-propan-1-one is an organic compound with the molecular formula C19H28O It is a ketone derivative characterized by the presence of a triisopropyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,4,6-triisopropyl-phenyl)-propan-1-one typically involves the Friedel-Crafts acylation of 2,4,6-triisopropylbenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-Methyl-1-(2,4,6-triisopropyl-phenyl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Methyl-1-(2,4,6-triisopropyl-phenyl)-propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Methyl-1-(2,4,6-triisopropyl-phenyl)-propan-1-one exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of oxidized products. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-(2,4,6-triisopropyl-phenyl)-propenone
- 2-Methyl-1-(2,4,6-triisopropyl-phenyl)-propan-2-one
Uniqueness
2-Methyl-1-(2,4,6-triisopropyl-phenyl)-propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a ketone functional group
特性
CAS番号 |
2234-17-5 |
|---|---|
分子式 |
C19H30O |
分子量 |
274.4 g/mol |
IUPAC名 |
2-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C19H30O/c1-11(2)15-9-16(12(3)4)18(19(20)14(7)8)17(10-15)13(5)6/h9-14H,1-8H3 |
InChIキー |
YMCPJEYRLKQFDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)

![ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate](/img/structure/B14124319.png)
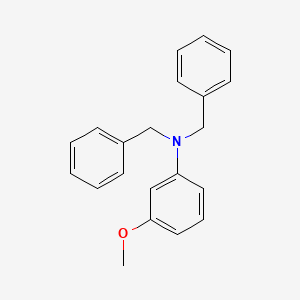
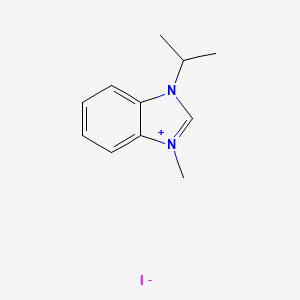
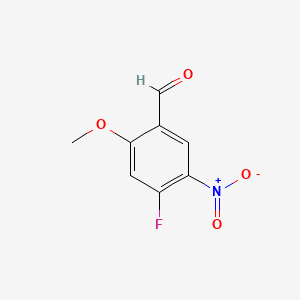
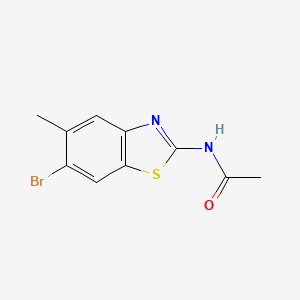
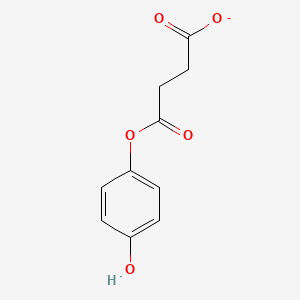
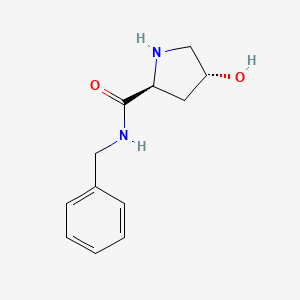
![1-(2,4-difluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124360.png)
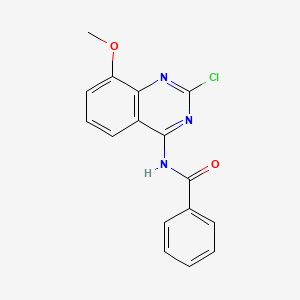
![1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124369.png)
![(2S)-3-(4-methoxyphenyl)-2-[(1-methylpiperidin-4-yl)formamido]propanoic acid](/img/structure/B14124373.png)
